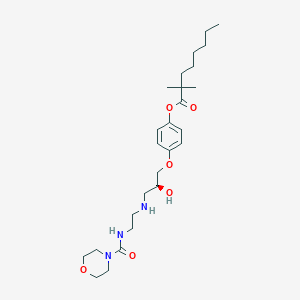
(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a morpholine ring, a hydroxy group, and a dimethyloctanoate moiety. Its unique configuration and functional groups make it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the hydroxy group:
Coupling with the dimethyloctanoate moiety: This final step involves esterification or amidation reactions to attach the dimethyloctanoate group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of (S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2-Bromoethylamine: Used in the synthesis of thiazolines and thiazines.
tert-Butylamine: An aliphatic primary amine with applications in organic synthesis.
Uniqueness
(S)-4-(2-Hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl 2,2-dimethyloctanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
特性
分子式 |
C26H43N3O6 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl] 2,2-dimethyloctanoate |
InChI |
InChI=1S/C26H43N3O6/c1-4-5-6-7-12-26(2,3)24(31)35-23-10-8-22(9-11-23)34-20-21(30)19-27-13-14-28-25(32)29-15-17-33-18-16-29/h8-11,21,27,30H,4-7,12-20H2,1-3H3,(H,28,32)/t21-/m0/s1 |
InChIキー |
QNCASDDILJZBAI-NRFANRHFSA-N |
異性体SMILES |
CCCCCCC(C)(C)C(=O)OC1=CC=C(C=C1)OC[C@H](CNCCNC(=O)N2CCOCC2)O |
正規SMILES |
CCCCCCC(C)(C)C(=O)OC1=CC=C(C=C1)OCC(CNCCNC(=O)N2CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















